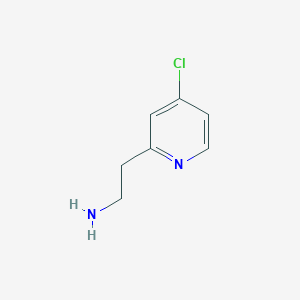

2-(4-Chloro-pyridin-2-YL)-ethylamine

Description

Strategic Positioning of the 4-Chloro-pyridin-2-YL Scaffold in Chemical Research

The 4-chloro-pyridin-2-yl scaffold is a "privileged structure" in medicinal chemistry, a term used to describe molecular frameworks that are capable of binding to multiple biological targets. nih.gov The pyridine (B92270) unit itself is considered an attractive scaffold for developing compounds with interesting biological profiles. nih.gov The strategic placement of substituents on this ring system is crucial for modulating its chemical and biological properties.

The chlorine atom at the 4-position significantly influences the scaffold's reactivity. Due to the electron-deficient nature of the pyridine ring, it is susceptible to nucleophilic substitution, particularly at the 2- and 4-positions. wikipedia.org The chlorine atom acts as a good leaving group, facilitating reactions where it can be displaced by various nucleophiles such as alkoxides, thiolates, and amines. wikipedia.orgcymitquimica.com This reactivity makes the 4-chloro position a key handle for introducing diverse functional groups and expanding the chemical space of potential drug candidates.

Substitution at the 2-position is also highly significant. This position is readily functionalized through reactions like the Chichibabin amination, which introduces an amino group. wikipedia.orgyoutube.com In the context of 2-(4-Chloro-pyridin-2-YL)-ethylamine, the ethylamine (B1201723) group is attached at this reactive site, creating a bifunctional molecule where both the pyridine ring and the side chain can be independently or sequentially modified.

Significance of the Ethyleneamine Linker in Synthetic Design

In complex molecular design, such as in the development of antibody-drug conjugates (ADCs), the linker that connects a targeting moiety (like an antibody) to a payload (like a cytotoxic drug) is a critical component. nih.govresearchgate.net The linker must balance two conflicting requirements: high stability in systemic circulation to prevent premature drug release, and efficient cleavage to release the payload at the target site. nih.govresearchgate.net

The ethyleneamine linker (-CH₂CH₂NH₂) in this compound serves a similar fundamental purpose in synthetic design. It acts as a spacer that connects the chloropyridine scaffold to other parts of a molecule. This short, flexible aliphatic chain provides several advantages:

Conformational Flexibility: It allows the connected molecular fragments to adopt optimal orientations for biological interactions.

Modification Handle: The primary amine is a potent nucleophile and a base, providing a reactive site for forming amides, sulfonamides, and other functional groups, enabling the straightforward attachment of other molecular entities.

While simple, the ethyleneamine linker is a foundational element that provides a reliable and versatile connection point for constructing larger, more complex molecules.

Current Research Perspectives on Pyridine-Containing Amines as Key Intermediates

Pyridine-containing amines, often referred to as aminopyridines, are exceptionally important intermediates in organic synthesis. youtube.com Their value stems from the presence of two key reactive sites: the pyridine ring and the amino group. This dual functionality allows for a wide range of chemical transformations, making them valuable building blocks for pharmaceuticals and other fine chemicals. nih.govrsc.org

Current research focuses on developing novel and efficient methods for the synthesis and functionalization of these intermediates. researchgate.net For instance, N-aminopyridinium salts have emerged as versatile reagents in metal-catalyzed and photocatalyzed reactions for creating nitrogen-containing heterocycles. nih.gov The development of synthetic methods that allow for the selective construction of complex molecules from simple aminopyridine starting materials is a significant goal. rsc.org For example, N-(Pyridin-2-yl)amides and imidazo[1,2-a]pyridines, both of which have attractive biological properties, can be synthesized from 2-aminopyridine (B139424) derivatives. rsc.org The ability to use these intermediates to build complex scaffolds highlights their central role in accelerating drug discovery and materials science. researchgate.net

Scope of Research Focused on this compound

Specific research focused exclusively on this compound is limited, as it is primarily regarded as a chemical intermediate rather than an end-product. Its scientific value lies in its potential as a versatile building block for the synthesis of more complex, biologically active molecules. The structure of this compound incorporates several key reactive features that make it a valuable tool for synthetic chemists.

The primary amine of the ethylamine side chain is a nucleophilic center, allowing for reactions such as acylation, alkylation, and sulfonylation. This enables the attachment of various functional groups or larger molecular scaffolds. Concurrently, the chlorine atom at the 4-position of the pyridine ring is susceptible to nucleophilic aromatic substitution, providing a second, distinct site for modification. wikipedia.org This allows for the introduction of other substituents, which can be used to fine-tune the electronic properties and biological activity of the final compound.

Given that the parent compound, 2-pyridylethylamine, is known to be a histamine (B1213489) H1 receptor agonist, derivatives of this compound could be explored for their pharmacological potential. nih.govwikipedia.org The chloro-substituent could modulate this activity or introduce new biological functions. Therefore, the primary scope of research involving this compound is its application in synthetic and medicinal chemistry as a starting material for creating libraries of novel compounds for screening in drug discovery programs.

Data Tables

Table 1: Physicochemical Properties of Related Pyridine Compounds

| Property | 2-Pyridylethylamine nih.govwikipedia.org | 4-Chloropyridin-2-amine chemsrc.compharmacompass.com | 2-Chloropyridin-4-amine nih.gov |

| CAS Number | 2706-56-1 | 19798-80-2 | 14432-12-3 |

| Molecular Formula | C₇H₁₀N₂ | C₅H₅ClN₂ | C₅H₅ClN₂ |

| Molecular Weight | 122.17 g/mol | 128.56 g/mol | 128.56 g/mol |

| Appearance | Liquid | White crystalline solid chemicalbook.com | Solid |

| Boiling Point | 93 °C at 1.6 kPa | 240.8 °C | Not available |

| Melting Point | Not available | 126-127 °C | Not available |

Structure

3D Structure

Properties

CAS No. |

1060809-10-0 |

|---|---|

Molecular Formula |

C7H9ClN2 |

Molecular Weight |

156.61 g/mol |

IUPAC Name |

2-(4-chloropyridin-2-yl)ethanamine |

InChI |

InChI=1S/C7H9ClN2/c8-6-2-4-10-7(5-6)1-3-9/h2,4-5H,1,3,9H2 |

InChI Key |

ZIWCQVNBMKXMTF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(C=C1Cl)CCN |

Origin of Product |

United States |

Reactivity Profile and Chemical Transformations of 2 4 Chloro Pyridin 2 Yl Ethylamine

Nucleophilic Substitution Reactions of the Pyridine-Bound Chlorine

The chlorine atom at the 4-position of the pyridine (B92270) ring in 2-(4-Chloro-pyridin-2-YL)-ethylamine is susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the pyridine nitrogen atom facilitates this reaction by stabilizing the negatively charged intermediate (Meisenheimer complex) formed during the substitution process. askfilo.com

Mechanism and Selectivity in Replacement Reactions

The mechanism of nucleophilic aromatic substitution on the 4-chloropyridine (B1293800) moiety proceeds through a two-step addition-elimination pathway. A nucleophile first attacks the carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized anionic intermediate. The negative charge in this intermediate is delocalized over the pyridine ring, with significant stabilization provided by the nitrogen atom. askfilo.com Subsequently, the chloride ion is eliminated, restoring the aromaticity of the pyridine ring and yielding the substituted product.

Substitution with Oxygen, Nitrogen, and Sulfur Nucleophiles

A variety of nucleophiles can be employed to displace the chlorine atom, leading to a diverse range of substituted pyridine derivatives.

Oxygen Nucleophiles: Alkoxides and hydroxides can react with 4-chloropyridines, typically under heating, to form the corresponding ethers and pyridones. For instance, reaction with sodium methoxide (B1231860) would be expected to yield 2-(4-methoxy-pyridin-2-yl)-ethylamine.

Nitrogen Nucleophiles: Ammonia, primary amines, and secondary amines are effective nucleophiles for the amination of 4-chloropyridines. researchgate.net These reactions often proceed under milder conditions compared to those with oxygen nucleophiles. The reaction of this compound with a primary amine, such as aniline, would be anticipated to produce the corresponding N-substituted 4-aminopyridine (B3432731) derivative.

Sulfur Nucleophiles: Thiolates are excellent nucleophiles and readily displace the chlorine from 4-chloropyridines to form the corresponding thioethers. These reactions are generally fast and efficient.

The following table summarizes the expected outcomes of nucleophilic substitution reactions on this compound with various nucleophiles, based on the known reactivity of analogous 4-chloropyridines.

| Nucleophile | Reagent Example | Expected Product |

| Oxygen | Sodium methoxide | 2-(4-Methoxy-pyridin-2-YL)-ethylamine |

| Nitrogen | Aniline | N-Phenyl-2-(pyridin-4-yl)ethan-1-amine derivative |

| Sulfur | Sodium thiophenoxide | 2-(4-(Phenylthio)pyridin-2-yl)ethylamine |

Reactions Involving the Primary Amine Functional Group

The primary amine of the ethyleneamine moiety is a versatile functional group that can undergo a wide array of chemical transformations.

Alkylation, Acylation, and Sulfonylation of the Ethyleneamine Moiety

Alkylation: The primary amine can be alkylated by reacting with alkyl halides. However, this reaction can be difficult to control and often leads to a mixture of mono-, di-, and even tri-alkylated products due to the increasing nucleophilicity of the resulting secondary and tertiary amines.

Acylation: Acylation of the primary amine with acyl chlorides or anhydrides in the presence of a base like pyridine is a common and efficient reaction. youtube.comresearchgate.net This reaction leads to the formation of a stable amide bond. For example, treatment with acetyl chloride would yield N-(2-(4-chloropyridin-2-yl)ethyl)acetamide.

Sulfonylation: Similarly, reaction with sulfonyl chlorides in the presence of a base results in the formation of sulfonamides. For instance, reacting this compound with p-toluenesulfonyl chloride would produce N-(2-(4-chloropyridin-2-yl)ethyl)-4-methylbenzenesulfonamide.

A summary of these reactions is provided in the table below.

| Reaction | Reagent Example | Product Class |

| Alkylation | Methyl iodide | Mono-, di-, and tri-methylated amines |

| Acylation | Acetyl chloride | Amide |

| Sulfonylation | p-Toluenesulfonyl chloride | Sulfonamide |

Condensation Reactions Leading to Imines and Schiff Bases

The primary amine of this compound can undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. This reaction is typically catalyzed by an acid and involves the removal of water. The resulting imine can be a stable compound or a reactive intermediate for further transformations. For example, condensation with benzaldehyde (B42025) would yield (E)-N-benzylidene-2-(4-chloropyridin-2-yl)ethan-1-amine.

Cyclization Reactions for Heterocyclic Ring Annulation

The bifunctional nature of this compound, possessing both a nucleophilic amine and a reactive pyridine ring, makes it a valuable precursor for the synthesis of fused heterocyclic systems. Intramolecular cyclization can occur if the ethylamine (B1201723) side chain is modified to contain a suitable electrophilic center. nih.gov Alternatively, intermolecular reactions with bifunctional reagents can lead to the formation of new heterocyclic rings. For instance, reaction with a 1,3-dicarbonyl compound could potentially lead to the formation of a dihydropyridine (B1217469) or a related heterocyclic system. The specifics of such cyclization reactions are highly dependent on the reaction conditions and the nature of the other reactants.

Metal Complexation and Coordination Chemistry Studies of this compound

The coordination chemistry of this compound is dictated by the presence of two potential donor sites: the pyridine ring nitrogen and the primary amine nitrogen of the ethylamine substituent. This arrangement allows the molecule to function as a bidentate ligand, forming stable chelate rings with a variety of metal ions. The electronic and steric properties of the 4-chloro substituent on the pyridine ring can influence the ligand's coordination behavior and the properties of the resulting metal complexes.

Investigation of Ligand Binding Modes and Selectivity

As a bidentate N,N'-donor ligand, this compound typically coordinates to a metal center through both the pyridine nitrogen and the ethylamine nitrogen, forming a stable five-membered chelate ring. This bidentate chelation is a common binding mode for 2-(pyridin-2-yl)ethylamine derivatives. nih.gov The presence of the chloro group at the 4-position of the pyridine ring is expected to have an electron-withdrawing effect, which can influence the basicity of the pyridine nitrogen and, consequently, its coordinating ability.

The selectivity of this ligand for different metal ions will depend on several factors, including the hard and soft acid-base (HSAB) principle, the preferred coordination geometry of the metal ion, and the steric constraints of the ligand. Generally, ligands with nitrogen donor atoms are effective in coordinating with a wide range of transition metal ions such as copper(II), nickel(II), cobalt(II), and zinc(II). nih.govchemrevlett.com The formation of stable five-membered chelate rings is a strong driving force for complexation.

Studies on analogous bis(2-{pyrid-2-yl}ethyl)amine ligands show that they can form stable complexes with various transition metals, coordinating in different modes depending on the metal ion and reaction conditions. researchgate.net For instance, with some metals, these types of ligands coordinate via the nitrogen atoms, while with others, different coordination modes are observed. nih.gov

Synthesis and Structural Characterization of Metal Chelates

The synthesis of metal chelates involving this compound can generally be achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can be isolated as crystalline solids and their structures can be determined using techniques such as single-crystal X-ray diffraction.

The structural characterization of such complexes would typically involve the determination of bond lengths and angles within the coordination sphere. Key parameters would include the M-N(pyridine) and M-N(amine) bond distances, as well as the N-M-N bite angle of the chelate ring. These parameters provide insight into the strength of the metal-ligand interactions and the steric strain within the complex.

Interactive Data Table: Expected Coordination Geometries of Metal Chelates with Bidentate N,N' Ligands

| Metal Ion | Typical Coordination Number | Common Geometries |

| Cu(II) | 4, 5, 6 | Square Planar, Square Pyramidal, Distorted Octahedral |

| Ni(II) | 4, 6 | Square Planar, Tetrahedral, Octahedral |

| Co(II) | 4, 6 | Tetrahedral, Octahedral |

| Zn(II) | 4, 6 | Tetrahedral, Octahedral |

| Pt(II) | 4 | Square Planar |

Electrophilic Reactivity of the Pyridine Nitrogen and Ring

The electrophilic reactivity of this compound is centered on both the pyridine nitrogen atom and the carbon atoms of the pyridine ring. The pyridine ring is generally considered an electron-deficient aromatic system, which makes it less susceptible to electrophilic aromatic substitution compared to benzene. uoanbar.edu.iqgcwgandhinagar.com

The nitrogen atom in the pyridine ring possesses a lone pair of electrons and can act as a nucleophile, reacting with electrophiles. gcwgandhinagar.com This reaction leads to the formation of a pyridinium (B92312) cation. The rate and extent of this reaction are influenced by the substituents on the pyridine ring. rsc.org The presence of the electron-withdrawing chloro group at the 4-position deactivates the ring towards electrophilic attack but also influences the basicity and nucleophilicity of the nitrogen atom. The ethylamine group at the 2-position, being an activating group, can partially counteract the deactivating effect of the chloro group and the ring nitrogen.

Electrophilic substitution on the pyridine ring itself is difficult and typically requires harsh reaction conditions. scribd.com When it does occur, the position of substitution is governed by the directing effects of the existing substituents and the inherent reactivity of the pyridine ring. In pyridine, electrophilic attack is most favored at the 3- and 5-positions. uoanbar.edu.iq For this compound, the directing effects of the ethylamine and chloro groups would need to be considered.

Protonation of the pyridine nitrogen can significantly increase the electrophilicity of the pyridine ring, making it more susceptible to nucleophilic attack, but it further deactivates the ring towards electrophilic substitution. nih.gov

Oxidation and Reduction Processes Affecting the Amine and Pyridine Ring

The this compound molecule has two main sites susceptible to oxidation and reduction: the pyridine ring and the primary amine of the ethylamine side chain.

Oxidation:

The pyridine nitrogen can be oxidized to form a pyridine N-oxide. This is a common reaction for pyridine and its derivatives, often carried out using peroxy acids. nih.gov The formation of the N-oxide can alter the electronic properties of the pyridine ring, making it more susceptible to certain substitution reactions. The primary amine group can also be oxidized, potentially leading to a variety of products depending on the oxidizing agent and reaction conditions. For instance, oxidation of similar N-acyl cyclic amines has been shown to result in C-N bond cleavage. nih.gov

Reduction:

The pyridine ring can be reduced to a piperidine (B6355638) ring under various conditions, such as catalytic hydrogenation. This process removes the aromaticity of the ring and results in a saturated heterocyclic system. The chloro substituent on the pyridine ring can also be subject to reduction, a process known as hydrodehalogenation, where the chlorine atom is replaced by a hydrogen atom. This can be achieved using various reducing agents, including catalytic hydrogenation or metal-based reducing systems. oregonstate.edu The relative ease of reduction of the pyridine ring versus the chloro group would depend on the specific reaction conditions employed.

Interactive Data Table: Potential Oxidation and Reduction Products

| Starting Material | Reagent/Condition | Potential Product(s) |

| This compound | Peroxy acid (e.g., m-CPBA) | 2-(4-Chloro-1-oxido-pyridin-2-yl)-ethylamine |

| This compound | Strong oxidizing agent | Various oxidation products of the amine group |

| This compound | Catalytic Hydrogenation (e.g., H₂, Pd/C) | 2-(Piperidin-2-yl)-ethylamine (with hydrodehalogenation) or 2-(4-Chloro-piperidin-2-yl)-ethylamine |

| This compound | Reductive dehalogenation conditions | 2-(Pyridin-2-yl)-ethylamine |

Advanced Spectroscopic and Analytical Characterization Methodologies in Research

Vibrational Spectroscopy for Functional Group Identification and Structural Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are powerful for identifying functional groups and providing a unique fingerprint of the molecular structure.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum provides detailed information about the functional groups present. For 2-(4-Chloro-pyridin-2-YL)-ethylamine, characteristic absorption bands are expected that correspond to its primary amine, ethyl chain, and substituted pyridine (B92270) ring.

Key expected vibrational modes include the N-H stretching of the primary amine, typically appearing as a pair of bands in the 3300-3500 cm⁻¹ region. The aromatic C-H stretching vibrations of the pyridine ring are anticipated around 3000-3100 cm⁻¹, while the aliphatic C-H stretches from the ethyl group would appear just below 3000 cm⁻¹. The pyridine ring itself will produce characteristic C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region. Other significant absorptions include the N-H bending (scissoring) vibration near 1600 cm⁻¹, the aliphatic CH₂ scissoring vibration around 1450 cm⁻¹, and the C-Cl stretching mode, which is expected at lower wavenumbers, typically in the 600-800 cm⁻¹ range. nih.gov

Table 1: Predicted FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) | 3300 - 3500 | Medium |

| C-H Aromatic Stretch | Pyridine Ring | 3000 - 3100 | Medium-Weak |

| C-H Aliphatic Stretch | Ethyl Chain (-CH₂CH₂-) | 2850 - 2960 | Medium |

| N-H Bending (Scissoring) | Primary Amine (-NH₂) | 1590 - 1650 | Medium-Strong |

| C=C, C=N Ring Stretching | Pyridine Ring | 1400 - 1600 | Strong |

| C-H Bending (Scissoring) | Ethyl Chain (-CH₂) | ~1450 | Medium |

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. In the analysis of this compound, Raman spectroscopy would be highly effective for characterizing the vibrations of the pyridine ring. A strong signal corresponding to the symmetric ring breathing mode is a characteristic feature of substituted pyridines. researchgate.net Aromatic C-H stretching vibrations are also readily observed. While N-H and C-H aliphatic stretches are present, they are often weaker than in FT-IR spectra. The C-Cl stretch would also be observable in the Raman spectrum.

Table 2: Predicted Raman Shifts for this compound

| Vibrational Mode | Functional Group | Expected Raman Shift (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Aromatic Stretch | Pyridine Ring | 3000 - 3100 | Medium |

| C-H Aliphatic Stretch | Ethyl Chain (-CH₂CH₂-) | 2850 - 2960 | Medium |

| C=C, C=N Ring Stretching | Pyridine Ring | 1400 - 1600 | Strong |

| Symmetric Ring Breathing | Pyridine Ring | 990 - 1050 | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule in solution. It provides information on the chemical environment, connectivity, and spatial proximity of magnetically active nuclei.

¹H NMR: The proton NMR spectrum provides information about the number of different types of protons, their chemical environment, and their neighboring protons. For this compound, three distinct signals are expected for the aromatic protons on the pyridine ring. The ethylamine (B1201723) side chain would show two signals, typically triplets, corresponding to the two inequivalent methylene (B1212753) (-CH₂-) groups. The amine (-NH₂) protons may appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

¹³C{¹H} NMR: The proton-decoupled ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms. The structure of this compound contains seven unique carbon atoms: five in the chloropyridine ring and two in the ethylamine side chain. The chemical shifts are influenced by the electronegativity of adjacent atoms (N, Cl) and the aromatic system. The carbon atom bonded to chlorine (C4) and those adjacent to the ring nitrogen (C2, C6) are expected to be significantly deshielded.

¹⁵N NMR: While less common, ¹⁵N NMR can distinguish between the two different nitrogen environments: the sp²-hybridized nitrogen in the pyridine ring and the sp³-hybridized nitrogen of the primary amine. The pyridine nitrogen would be expected to have a chemical shift in the range typical for heterocyclic aromatic systems, while the amine nitrogen would appear in the aliphatic amine region.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹H Multiplicity | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|

| H3 | ~7.1-7.3 | d | ~122-124 |

| H5 | ~7.0-7.2 | dd | ~121-123 |

| H6 | ~8.2-8.4 | d | ~149-151 |

| -CH₂- (ring adjacent) | ~3.0-3.2 | t | ~40-42 |

| -CH₂- (amine adjacent) | ~2.9-3.1 | t | ~38-40 |

| -NH₂ | ~1.5-2.5 | br s | N/A |

| C2 | N/A | N/A | ~158-160 |

(Note: d=doublet, t=triplet, dd=doublet of doublets, br s=broad singlet. Predicted shifts are estimates and can vary with solvent and experimental conditions.)

2D NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between nuclei. sdsu.edu

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. For this molecule, a key correlation would be observed between the two methylene groups of the ethylamine chain, confirming their connectivity. Correlations would also be seen between adjacent protons on the pyridine ring (e.g., H5 and H6).

HSQC (Heteronuclear Single Quantum Coherence): This spectrum maps protons directly to the carbons they are attached to. It would show clear correlations for each C-H bond: H3 to C3, H5 to C5, H6 to C6, and the protons of each methylene group to their respective carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range (2-3 bond) couplings between protons and carbons, which is vital for connecting different parts of the molecule. Key correlations would include the coupling from the methylene protons adjacent to the ring (Cα-H) to the ring carbons C2 and C3, and from the aromatic protons to other carbons within the ring, confirming the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects protons that are close in three-dimensional space. A key NOESY correlation would be expected between the protons of the methylene group attached to the ring and the H3 proton, providing definitive proof of the substituent's position at C2.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and valuable structural information based on the fragmentation pattern of the molecule.

The molecular formula of this compound is C₇H₉ClN₂. Its monoisotopic mass is approximately 156.0454 g/mol . Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in a roughly 3:1 ratio), the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion, with a primary peak (M⁺) at m/z 156 and a smaller peak (M+2) at m/z 158, with an intensity of about one-third of the M⁺ peak. miamioh.edu

The fragmentation of the molecular ion upon electron ionization is predictable. A primary and highly favorable fragmentation pathway for primary amines is the α-cleavage (cleavage of the C-C bond adjacent to the nitrogen atom). docbrown.info This would lead to the formation of a stable, resonance-delocalized pyridinylmethyl cation at m/z 126 by the loss of a CH₂NH₂ radical. Another prominent fragment would likely be the iminium ion [CH₂NH₂]⁺ at m/z 30, resulting from cleavage that leaves the charge on the nitrogen-containing fragment.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Ion Structure / Identity | Fragmentation Pathway |

|---|---|---|

| 156 / 158 | [C₇H₉³⁵ClN₂]⁺ / [C₇H₉³⁷ClN₂]⁺ | Molecular Ion (M⁺ / M+2) |

| 126 / 128 | [C₆H₅³⁵ClN]⁺ | α-cleavage, loss of •CH₂NH₂ |

Electrospray Ionization Mass Spectrometry (ESI-MS) and High-Resolution MS (HRMS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique crucial for determining the molecular weight of polar compounds like this compound. In ESI-MS analysis, the compound is expected to be readily protonated, yielding a prominent pseudomolecular ion [M+H]⁺. Given the molecular formula C₇H₉ClN₂, the monoisotopic mass of the neutral molecule is approximately 156.0454 g/mol . Therefore, the expected m/z (mass-to-charge ratio) for the protonated molecule would be approximately 157.0532.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental composition of the ion. This technique can distinguish between compounds with the same nominal mass but different elemental formulas. For this compound, HRMS would confirm the elemental composition of the [M+H]⁺ ion, providing strong evidence for the compound's identity.

Collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS) experiments on the [M+H]⁺ ion would likely lead to characteristic fragmentation patterns. Expected fragmentation pathways could include the loss of the ethylamine side chain or cleavage of the pyridine ring, providing further structural information.

Table 1: Predicted ESI-MS and HRMS Data for this compound

| Ion | Predicted Monoisotopic Mass (m/z) | Technique | Information Provided |

| [C₇H₉ClN₂ + H]⁺ | 157.0532 | ESI-MS, HRMS | Molecular weight and elemental composition confirmation. |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. For this compound, GC-MS analysis would provide information on its purity and molecular weight. The compound would first be separated from any volatile impurities on a GC column based on its boiling point and interaction with the stationary phase. The retention time is a characteristic property of the compound under specific GC conditions.

Following separation, the compound enters the mass spectrometer, where it is typically ionized by electron ionization (EI). EI is a high-energy ionization method that leads to extensive fragmentation. The resulting mass spectrum would show a molecular ion peak (M⁺) at m/z ≈ 156, along with a characteristic isotopic pattern for the presence of a chlorine atom ([M+2]⁺ peak at approximately one-third the intensity of the M⁺ peak). The fragmentation pattern would provide a fingerprint for the molecule, with key fragments arising from the cleavage of the ethylamine side chain and the pyridine ring. The differentiation of isomers is also possible through GC-MS, as they often exhibit distinct retention times and sometimes subtle differences in their mass spectra. nih.gov

Table 2: Hypothetical GC-MS Data for this compound

| Parameter | Expected Value/Observation | Significance |

| Retention Time | Dependent on column and conditions | Characteristic for identification and purity assessment. |

| Molecular Ion (M⁺) | m/z ≈ 156 | Confirms molecular weight. |

| Isotope Peak [M+2]⁺ | m/z ≈ 158 (approx. 33% of M⁺) | Indicates the presence of one chlorine atom. |

| Key Fragment Ions | Dependent on fragmentation pathway | Provides structural information. |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Reaction Monitoring and Purity Assessment

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for monitoring the progress of chemical reactions and assessing the purity of the final product, particularly for polar and non-volatile compounds. researchgate.net In the synthesis of this compound, LC-MS can be used to track the consumption of starting materials and the formation of the product in real-time.

For purity assessment, a sample of the compound is injected into an HPLC system, where it is separated from impurities on a chromatographic column (e.g., a C18 reversed-phase column). The separated components then enter the mass spectrometer, which provides mass information for each peak in the chromatogram. The purity of the sample can be determined by integrating the peak area of the target compound relative to the total peak area. The use of a diode array detector (DAD) in conjunction with MS can provide additional UV absorbance information.

Table 3: Illustrative LC-MS Parameters for Purity Assessment

| Parameter | Typical Conditions | Purpose |

| Column | Reversed-phase C18 | Separation of the compound from polar and non-polar impurities. |

| Mobile Phase | Gradient of water and acetonitrile (B52724) with a modifier (e.g., formic acid) | Elution of the compound and separation from impurities. |

| Detection | ESI-MS (positive ion mode) | Identification of eluting peaks by their mass-to-charge ratio. |

| Purity Calculation | Peak area percentage | Quantitative assessment of the purity of the compound. |

X-ray Crystallography for Solid-State Structural Determination

The resulting crystal structure would confirm the connectivity of the atoms, including the positions of the chlorine atom on the pyridine ring and the ethylamine substituent. It would also reveal details about intermolecular interactions, such as hydrogen bonding, which can influence the crystal packing. While no specific crystal structure for this exact compound is publicly available, related structures of substituted pyridinium (B92312) salts have been determined, providing a basis for expected structural features. science.gov

Table 4: Hypothetical Crystallographic Data for this compound Derivative

| Parameter | Example Data | Information Provided |

| Crystal System | Monoclinic | The basic symmetry of the crystal lattice. |

| Space Group | P2₁/c | The specific symmetry elements within the unit cell. |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | The size and shape of the repeating unit of the crystal. |

| Bond Lengths/Angles | Precise values (e.g., C-Cl, C-N) | Confirms the molecular geometry. |

Elemental Analysis for Stoichiometric Composition Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. For this compound (C₇H₉ClN₂), the theoretical elemental composition can be calculated from its molecular formula. Experimental values obtained from elemental analysis are then compared to these theoretical values. A close agreement (typically within ±0.4%) provides strong evidence for the compound's empirical formula and purity. This technique is often used in conjunction with other spectroscopic methods to confirm the identity of a newly synthesized compound. researchgate.net

Table 5: Theoretical vs. Experimental Elemental Analysis Data

| Element | Theoretical % | Experimental % (Hypothetical) |

| Carbon (C) | 53.68 | 53.75 |

| Hydrogen (H) | 5.79 | 5.82 |

| Nitrogen (N) | 17.89 | 17.81 |

| Chlorine (Cl) | 22.64 | 22.55 |

Chromatographic Methods for Purification and Analytical Purity Determination

Thin Layer Chromatography (TLC) is a simple, rapid, and versatile chromatographic technique used for monitoring reaction progress, identifying compounds, and assessing purity. A small amount of the sample is spotted onto a TLC plate (e.g., silica (B1680970) gel), which is then developed in a suitable mobile phase. The components of the sample migrate up the plate at different rates depending on their affinity for the stationary phase and their solubility in the mobile phase.

The position of the compound is visualized (e.g., under UV light or by staining), and its retention factor (Rf) is calculated. The Rf value is a characteristic of the compound in a given solvent system and can be used for identification purposes. TLC is particularly useful for quickly screening for the presence of starting materials or byproducts in a reaction mixture. For alkaloids and related nitrogenous bases, various solvent systems have been reported to achieve effective separation. researchgate.net

Table 6: Example TLC Analysis of this compound

| Parameter | Description |

| Stationary Phase | Silica gel 60 F₂₅₄ |

| Mobile Phase | e.g., Dichloromethane/Methanol (95:5) |

| Visualization | UV light (254 nm) or iodine vapor |

| Rf Value | Dependent on the exact mobile phase composition |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for the separation, identification, and quantification of this compound and its related impurities in research and quality control settings. The inherent polarity of the pyridine ring and the basicity of the ethylamine side chain necessitate careful method development to achieve optimal chromatographic performance, including good peak shape, resolution, and sensitivity. Reversed-phase HPLC (RP-HPLC) is the most common modality employed for this class of compounds.

Detailed research into the HPLC analysis of closely related pyridine derivatives, such as 2-(2-Aminoethyl)pyridine and various chloropyridines, provides a strong basis for establishing a robust analytical method for this compound. These studies indicate that C18 columns are highly effective for the separation. The mobile phase composition is a critical factor, typically consisting of an aqueous component and an organic modifier like acetonitrile or methanol. To ensure symmetrical peak shapes and prevent tailing, which can occur due to the interaction of the basic amine group with residual silanols on the silica-based stationary phase, the addition of an acidic modifier to the mobile phase is standard practice. Modifiers such as formic acid, trifluoroacetic acid, or phosphoric acid are often used at low concentrations to protonate the amine, thereby minimizing undesirable secondary interactions.

Detection is most commonly achieved using a UV detector, as the pyridine ring of this compound exhibits significant absorbance in the ultraviolet region, typically around 260 nm. The selection of the detection wavelength is optimized to maximize sensitivity for the parent compound while also allowing for the detection of potential impurities.

A typical HPLC method for the analysis of this compound would be validated according to ICH guidelines to ensure its accuracy, precision, linearity, and robustness. The following tables present illustrative data from such a validation, demonstrating the suitability of the method for its intended purpose.

Illustrative HPLC Method Parameters

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Phosphoric Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10% B to 70% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 260 nm |

| Injection Volume | 10 µL |

| Sample Diluent | Mobile Phase A / Mobile Phase B (90:10) |

System Suitability

System suitability tests are performed before the analysis of any samples to ensure that the chromatographic system is performing adequately. A standard solution of this compound is injected multiple times, and key chromatographic parameters are evaluated.

| Parameter | Acceptance Criteria | Observed Value |

| Tailing Factor | ≤ 2.0 | 1.2 |

| Theoretical Plates | ≥ 2000 | 5500 |

| % RSD of Peak Area | ≤ 1.0% | 0.4% |

| % RSD of Retention Time | ≤ 1.0% | 0.2% |

Method Precision (Repeatability)

The precision of the analytical method is determined by repeatedly analyzing the same homogenous sample. The relative standard deviation (% RSD) of the results is a measure of the method's precision.

| Sample ID | Assayed Concentration (mg/mL) |

| 1 | 1.002 |

| 2 | 1.005 |

| 3 | 0.998 |

| 4 | 1.001 |

| 5 | 0.999 |

| 6 | 1.003 |

| Mean | 1.001 |

| % RSD | 0.25% |

Linearity

The linearity of the method is its ability to elicit test results that are directly proportional to the concentration of the analyte in the sample. This is typically evaluated by analyzing a series of standards at different concentrations.

| Concentration (mg/mL) | Peak Area (arbitrary units) |

| 0.2 | 245890 |

| 0.4 | 492130 |

| 0.6 | 738550 |

| 0.8 | 984670 |

| 1.0 | 1230120 |

| Correlation Coefficient (r²) | 0.9998 |

Computational and Theoretical Investigations of 2 4 Chloro Pyridin 2 Yl Ethylamine

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods provide insights into molecular geometry, stability, and spectroscopic characteristics.

Density Functional Theory (DFT) is a robust computational method used to determine the ground-state electronic structure of molecules. By approximating the exchange-correlation energy, DFT calculations can accurately predict molecular geometries and relative stabilities. For a molecule like 2-(4-chloro-pyridin-2-yl)-ethylamine, a typical DFT study would involve geometry optimization to find the lowest energy conformation.

The process begins by constructing an initial 3D model of the molecule. This structure is then optimized using a specific functional, such as B3LYP or M06-2X, combined with a basis set like 6-311++G(d,p). ijcce.ac.ir The functional describes the exchange-correlation effects, while the basis set defines the atomic orbitals used in the calculation. The optimization algorithm iteratively adjusts bond lengths, bond angles, and dihedral angles to minimize the total electronic energy of the system, thereby identifying the most stable molecular geometry. acs.org The stability of the resulting structure is confirmed by a frequency calculation, where the absence of imaginary frequencies indicates a true energy minimum.

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |

|---|---|---|

| Bond Length | C-Cl | 1.75 Å |

| Bond Length | C-N (ring) | 1.34 Å |

| Bond Length | C-C (ethyl) | 1.53 Å |

| Bond Length | C-N (amine) | 1.47 Å |

| Bond Angle | Cl-C-C (ring) | 119.5° |

| Bond Angle | C-C-N (ethyl) | 111.0° |

| Dihedral Angle | N(ring)-C-C-N(amine) | 65.0° |

To investigate the electronic excited states and predict spectroscopic properties, such as UV-Vis absorption spectra, Time-Dependent Density Functional Theory (TD-DFT) is employed. rsc.org This method calculates the electronic transition energies and oscillator strengths by modeling the response of the electron density to a time-dependent electric field.

For this compound, a TD-DFT calculation, often using a functional like CAM-B3LYP, would be performed on the previously optimized ground-state geometry. ijcce.ac.ir The results can predict the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions (e.g., π→π* or n→π*). researchgate.net These theoretical spectra can be compared with experimental data to validate the computational model and aid in the interpretation of spectroscopic results. The influence of different solvents can also be modeled using methods like the Polarizable Continuum Model (PCM), which simulates the solvent environment. researchgate.net

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in a molecule's chemical reactivity and electronic properties. nih.gov The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. A large gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates that the molecule is more reactive and can be easily excited. nih.gov DFT calculations provide the energies and spatial distributions of these orbitals. For this compound, the HOMO would likely be localized on the electron-rich pyridine ring and the amine group, while the LUMO might be distributed across the pyridine ring, influenced by the electron-withdrawing chloro substituent.

| Parameter | Value (eV) | Implication |

|---|---|---|

| HOMO Energy | -6.50 | Electron-donating capability |

| LUMO Energy | -1.25 | Electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 5.25 | Indicates high kinetic stability |

Conformational Analysis and Potential Energy Surface Mapping

The biological activity and physical properties of a flexible molecule like this compound are highly dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable conformers (rotational isomers) and the energy barriers between them.

This is achieved by mapping the potential energy surface (PES). A common technique is to perform a "relaxed scan," where a specific dihedral angle (e.g., the angle defining the rotation of the ethylamine side chain relative to the pyridine ring) is systematically varied in steps. At each step, the energy of the molecule is minimized with respect to all other geometric variables. Plotting the resulting energy versus the dihedral angle reveals the low-energy conformers as minima on the curve and the transition states for rotation as maxima. This analysis provides a detailed picture of the molecule's conformational landscape.

Molecular Dynamics Simulations for Conformational Flexibility and Interactions

While quantum chemical calculations describe static molecular states, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion.

For this compound, an MD simulation would typically be performed in a simulated solvent environment (e.g., a box of water molecules) to mimic physiological conditions. nih.gov The simulation tracks the trajectory of each atom over a period ranging from nanoseconds to microseconds. This allows for the exploration of the molecule's conformational space, revealing its flexibility and preferred shapes in solution. nih.gov Furthermore, MD simulations can elucidate intermolecular interactions, such as hydrogen bonding between the amine group and solvent molecules, which are critical for understanding the molecule's behavior in a biological context. researchgate.net

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions. It allows for the characterization of transition states—the high-energy species that connect reactants and products—which are often difficult or impossible to observe experimentally.

If this compound were to participate in a reaction, such as a nucleophilic substitution or the Chichibabin reaction, computational methods could be used to map the entire reaction pathway. researchgate.netwikipedia.org DFT calculations can be employed to locate the geometries and energies of the reactants, products, intermediates, and, most importantly, the transition states. researchgate.net By comparing the activation energies (the energy difference between the reactants and the transition state) of different possible pathways, the most favorable reaction mechanism can be identified. This provides a detailed, atomistic understanding of how the reaction proceeds. oberlin.edu

Quantitative Structure-Reactivity Relationship (QSRR) Studies

A comprehensive search of scientific literature and chemical databases did not yield specific Quantitative Structure-Reactivity Relationship (QSRR) studies conducted directly on the compound this compound. QSRR models are computational tools that aim to establish a mathematical relationship between the chemical structure of a compound and its reactivity. nih.govchemrxiv.org These studies are highly specific to the molecule or a closely related series of compounds being investigated.

While general principles of QSRR are well-established in computational chemistry for predicting various properties, including reactivity, the application of these methods to this compound has not been documented in the available literature. nih.govresearchgate.net Such an investigation would typically involve the calculation of various molecular descriptors for this compound and correlating them with experimentally determined or computationally predicted reactivity parameters.

Due to the absence of specific research in this area, no data tables or detailed research findings on the QSRR of this compound can be provided at this time. Further computational and experimental research would be required to develop and validate QSRR models for this particular compound.

Utilization As a Synthetic Building Block in Diversified Chemical Research

Precursor for the Synthesis of Complex Heterocyclic Systems

The inherent reactivity of 2-(4-Chloro-pyridin-2-YL)-ethylamine makes it an excellent starting material for the construction of complex heterocyclic systems. The primary amine group of the ethylamine (B1201723) moiety can readily participate in cyclization reactions with various electrophiles, leading to the formation of fused ring systems. For instance, reactions with diketones or their equivalents can yield substituted pyrrolopyridines or other related nitrogen-containing heterocycles.

Furthermore, the chloro-substituent on the pyridine (B92270) ring offers a handle for further functionalization or for participating in intramolecular cyclization reactions. This dual reactivity allows for the construction of polycyclic systems with diverse functionalities. The synthesis of fused heterocycles is a significant area of research, as these scaffolds are often found in biologically active molecules and advanced materials. researchgate.netresearchgate.netrsc.orgmdpi.com

Table 1: Examples of Heterocyclic Systems Derived from Pyridine Precursors

| Precursor | Reagents | Resulting Heterocycle |

| 2-Aminopyridine (B139424) | Maleimides | Pyrido[1,2-a]pyrrolo[3,4-d]pyrimidines |

| 2-Chloro-3-cyanopyridine | Various nucleophiles | Fused pyridines |

| [2,2'-bipyridine]-3,3'-diamine | Nitrous acid | Dipyrido-oxatriazepine |

This table illustrates the types of complex heterocyclic systems that can be synthesized from pyridine-based starting materials, highlighting the potential synthetic pathways for derivatives of this compound.

Role in the Construction of Functionalized Pyridine Derivatives

Beyond the synthesis of fused systems, this compound serves as a valuable platform for the construction of a wide array of functionalized pyridine derivatives. The ethylamine side chain can be modified through various reactions such as acylation, alkylation, and sulfonylation to introduce a diverse range of functional groups.

The chlorine atom at the 4-position of the pyridine ring is susceptible to nucleophilic substitution, allowing for the introduction of various substituents, including alkoxy, amino, and cyano groups. This substitution can be a key step in modifying the electronic properties and biological activity of the resulting molecules. The ability to functionalize both the side chain and the pyridine ring provides a powerful tool for creating novel pyridine derivatives with tailored properties. researchgate.netresearchgate.netresearchgate.net

Table 2: Functionalization Reactions of Chloropyridines

| Reaction Type | Reagent | Functional Group Introduced |

| Nucleophilic Substitution | Primary/Secondary Amines | Substituted amino group |

| Nucleophilic Substitution | Alkoxides | Alkoxy group |

| Acylation of amine | Acid chlorides/anhydrides | Amide group |

| Alkylation of amine | Alkyl halides | Secondary/Tertiary amine |

This table summarizes common reactions for functionalizing chloropyridines and their derivatives, which are applicable to this compound for creating diverse pyridine derivatives.

Development of Novel Ligands for Catalysis and Material Science

The pyridine nitrogen and the ethylamine group in this compound can act as coordination sites for metal ions, making it a promising scaffold for the development of novel ligands for catalysis and material science. Modification of the ethylamine side chain can lead to the formation of bidentate or tridentate ligands, which can chelate to metal centers and influence their catalytic activity and selectivity. nsf.gov

The resulting metal complexes can find applications in various catalytic transformations, such as cross-coupling reactions, hydrogenations, and polymerizations. In the realm of material science, these pyridine-based ligands can be incorporated into metal-organic frameworks (MOFs). nih.govmdpi.com The structure and porosity of these MOFs can be tuned by the design of the organic linker, potentially leading to materials with applications in gas storage, separation, and catalysis.

Scaffold for Combinatorial Library Generation in Chemical Discovery

In the field of drug discovery and chemical biology, the generation of combinatorial libraries of small molecules is a crucial strategy for identifying new bioactive compounds. nih.govnih.gov this compound provides an excellent scaffold for the creation of such libraries due to its multiple points of diversification.

The primary amine allows for the attachment of a wide variety of building blocks through amide bond formation or reductive amination. The chloro-substituent on the pyridine ring can be replaced with different functionalities through nucleophilic substitution. This two-pronged approach enables the rapid generation of a large number of structurally diverse compounds from a common core structure. This strategy, often referred to as scaffold hopping, is a powerful tool for exploring chemical space and discovering molecules with desired biological activities. nih.govnih.govredheracles.netunica.it

Future Research Trajectories and Emerging Methodologies

Development of Stereoselective Synthetic Approaches for Chiral Analogs

The introduction of chirality into molecules is a critical aspect of medicinal chemistry and materials science. For 2-(4-Chloro-pyridin-2-YL)-ethylamine, the development of stereoselective synthetic routes to access its chiral analogs is a promising avenue for future research. While numerous methods exist for the synthesis of substituted pyridines, achieving high enantioselectivity in the synthesis of chiral 2-aminoethylpyridines remains a challenge that warrants investigation. mdpi.com

Future approaches could leverage recent advancements in asymmetric catalysis. For instance, transition-metal catalyzed asymmetric hydrogenation of a suitable prochiral precursor, such as an enamine or imine derived from a ketone analog of the target compound, could provide a direct route to the chiral amine. The choice of a chiral phosphine (B1218219) ligand would be crucial in dictating the stereochemical outcome. Another promising strategy involves the dearomatization of the pyridine (B92270) ring followed by an enantioselective functionalization. nih.gov For example, a dearomative hydrosilylation could generate a chiral N-silyl enamine, which could then undergo a palladium-catalyzed asymmetric allylic alkylation to introduce a chiral center. nih.gov

Furthermore, the use of chiral auxiliaries, such as tert-butanesulfinamide, has proven effective in the asymmetric synthesis of a wide array of chiral amines and could be adapted for the synthesis of chiral analogs of this compound. mt.com Biocatalysis, employing engineered enzymes, also presents a green and highly selective alternative for the synthesis of chiral amines.

| Approach | Potential Precursor | Key Transformation | Expected Outcome |

| Asymmetric Hydrogenation | Prochiral enamine or imine | Transition-metal catalysis with chiral ligands | Enantiomerically enriched this compound |

| Dearomatization/Alkylation | 4-Chloropyridine (B1293800) | Iridium-catalyzed dearomative hydrosilylation followed by Palladium-catalyzed asymmetric allylic alkylation | Chiral C-3 substituted tetrahydropyridine (B1245486) derivatives |

| Chiral Auxiliary | Ketone precursor | Condensation with tert-butanesulfinamide followed by diastereoselective reduction | Diastereomerically pure sulfinamide adduct, readily converted to the chiral amine |

| Biocatalysis | Ketone precursor | Reduction using an engineered ketoreductase or transaminase | Highly enantiopure chiral amine |

Exploration of Photochemical Reactions and Mechanistic Studies

The photochemical behavior of chloropyridines is a rich area for exploration, with the potential to unlock novel reaction pathways and synthetic transformations. For this compound, photochemical reactions could offer alternative methods for functionalization and derivatization that are not accessible through traditional thermal chemistry.

One key area of investigation would be the photochemical dehalogenation of the 4-chloro substituent. msu.edu Irradiation with UV light, potentially in the presence of a photosensitizer or a hydrogen donor, could lead to the homolytic cleavage of the C-Cl bond, generating a pyridyl radical. This reactive intermediate could then be trapped by various radical acceptors to introduce new functional groups at the 4-position. Mechanistic studies, employing techniques such as laser flash photolysis, would be essential to understand the nature of the excited states (singlet vs. triplet) and the kinetics of the radical reactions.

Furthermore, the interaction of the ethylamine (B1201723) side chain with the excited pyridine ring could lead to interesting intramolecular photochemical reactions. For instance, intramolecular hydrogen atom transfer or electron transfer processes could initiate cyclization or rearrangement reactions, leading to novel heterocyclic scaffolds. The study of these reactions would not only expand the synthetic utility of this compound but also provide fundamental insights into the photophysics and photochemistry of substituted pyridines.

| Reaction Type | Proposed Conditions | Potential Product | Mechanistic Insight |

| Photochemical Dehalogenation/Alkylation | UV irradiation, hydrogen donor, alkene | 4-Alkyl-2-(pyridin-2-yl)ethylamine | Formation and trapping of a pyridyl radical |

| Photosensitized C-H Functionalization | Photosensitizer, UV/Visible light, radical precursor | Functionalization at various positions on the pyridine ring | Generation and reactivity of pyridinyl radicals |

| Intramolecular Photocyclization | UV irradiation in a suitable solvent | Novel fused heterocyclic systems | Role of excited state geometry and electronic structure |

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from batch to continuous flow manufacturing offers numerous advantages in terms of safety, efficiency, and scalability. uc.pt The synthesis of this compound and its derivatives is well-suited for integration with flow chemistry platforms. Continuous flow reactors can provide precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields and selectivities. organic-chemistry.orgmdpi.com

Future research in this area could focus on developing a multi-step continuous flow synthesis of the target compound, where each reaction step is performed in a dedicated reactor module. uc.pt This would eliminate the need for isolation and purification of intermediates, leading to a more streamlined and efficient process. For example, the formation of the pyridine ring, followed by chlorination and subsequent side-chain installation, could all be performed in a continuous sequence.

Automated synthesis platforms, which combine robotics with flow chemistry, can further accelerate the discovery and optimization of new pyridine derivatives. hzdr.de These systems can be programmed to perform a large number of reactions in parallel, varying starting materials, reagents, and reaction conditions. This high-throughput screening approach would be invaluable for exploring the structure-activity relationships of analogs of this compound.

| Technology | Application to this compound | Key Advantages |

| Flow Chemistry | Multi-step continuous synthesis of the target compound and its derivatives. | Enhanced safety, improved heat and mass transfer, precise process control, scalability. |

| Automated Synthesis | High-throughput screening of reaction conditions and synthesis of compound libraries. | Increased productivity, rapid optimization, accelerated discovery of new analogs. |

| Microreactors | Performing highly exothermic or hazardous reactions in a controlled environment. | Superior safety profile, efficient mixing, small reaction volumes. |

Advanced in-situ Spectroscopic Techniques for Reaction Monitoring

A deeper understanding of reaction mechanisms and kinetics is crucial for process optimization and control. Advanced in-situ spectroscopic techniques provide a powerful tool for real-time monitoring of chemical reactions, offering insights that are often missed with traditional offline analysis. mt.com For the synthesis and subsequent reactions of this compound, techniques such as in-situ FTIR, Raman, and NMR spectroscopy could be employed.

For instance, in-situ FTIR spectroscopy could be used to monitor the progress of a Grignard reaction to introduce the ethylamine side chain, by tracking the consumption of the chloropyridine starting material and the formation of the product. mt.comhzdr.de This real-time data can be used to optimize reaction conditions and ensure complete conversion. Similarly, in-situ Raman spectroscopy could be valuable for monitoring reactions in heterogeneous systems or for studying the vibrational modes of reactive intermediates.

The development of robust chemometric models will be essential to extract quantitative information from the complex spectral data generated by these in-situ techniques. dtu.dk These models can then be integrated into automated control systems to maintain optimal reaction conditions and ensure consistent product quality.

| Technique | Application | Information Gained |

| In-situ FTIR | Monitoring the progress of solution-phase reactions, such as substitutions or cross-couplings. | Real-time concentration profiles of reactants, intermediates, and products; reaction kinetics. |

| In-situ Raman | Studying reactions in heterogeneous mixtures or those involving significant changes in vibrational modes. | Information on molecular structure and bonding; monitoring of solid-phase reactions. |

| In-situ NMR | Gaining detailed structural information about species present in the reaction mixture. | Identification of transient intermediates; elucidation of complex reaction pathways. |

Computational Design of Novel Reactivity and Selectivity Profiles

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the design of new reactions and catalysts. researchgate.net For this compound, computational methods can be employed to explore its reactivity and to design novel derivatives with desired properties.

Density Functional Theory (DFT) calculations can be used to investigate the electronic structure of the molecule, predict its reactivity towards various reagents, and elucidate the mechanisms of potential reactions. researchgate.netbohrium.com For example, DFT could be used to model the photochemical dehalogenation process, calculating the energies of the excited states and the barriers for C-Cl bond cleavage. researchgate.net This information would be invaluable in designing more efficient photochemical reactions.

Furthermore, computational methods can be used to design catalysts for the stereoselective synthesis of chiral analogs. By modeling the interaction between a substrate and a chiral catalyst, it is possible to predict which catalyst will provide the highest enantioselectivity. researchgate.net This in silico screening approach can significantly reduce the experimental effort required to identify optimal catalysts. The computational design of novel reactivity profiles could also lead to the discovery of entirely new transformations for the pyridine scaffold.

| Computational Method | Application | Predicted Properties |

| Density Functional Theory (DFT) | Elucidation of reaction mechanisms; prediction of reactivity and selectivity. | Transition state energies, reaction energy profiles, electronic properties (HOMO/LUMO). |

| Molecular Dynamics (MD) | Simulation of molecular motion and interactions in solution. | Conformational preferences, solvent effects on reactivity. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling of enzyme-catalyzed reactions. | Substrate binding modes, catalytic mechanism in the active site. |

| Catalyst Design | In silico screening of chiral catalysts for asymmetric synthesis. | Prediction of enantioselectivity, identification of optimal catalyst structures. |

Q & A

Q. What are the recommended synthetic routes for 2-(4-Chloro-pyridin-2-YL)-ethylamine, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves halogenation of pyridine derivatives followed by ethylamine functionalization. A plausible route includes reacting 4-chloro-2-hydroxypyridine with ethylene oxide to form an intermediate ethoxy derivative, which is then subjected to amination via ammonia or a protected amine source. Optimizing reaction conditions (e.g., temperature: 60–80°C, pH 8–10 for amination) is critical to minimize side products like dimerization or over-halogenation. Post-synthesis purification via column chromatography (silica gel, eluent: dichloromethane/methanol gradient) ensures high purity .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques :

- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm the pyridinyl and ethylamine moieties (e.g., pyridinyl protons at δ 7.5–8.5 ppm, ethylamine protons at δ 2.8–3.5 ppm).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H] for CHClN).

- High-Performance Liquid Chromatography (HPLC) : Purity >95% confirmed via reverse-phase C18 column (mobile phase: acetonitrile/water with 0.1% trifluoroacetic acid) .

Advanced Research Questions

Q. What strategies are effective in resolving contradictory data regarding the biological activity of this compound?

- Methodological Answer : Contradictions in bioactivity data (e.g., receptor binding vs. enzyme inhibition) may arise from assay variability or off-target effects. Mitigation strategies include:

- Orthogonal Assays : Validate receptor binding via surface plasmon resonance (SPR) and enzyme inhibition via fluorometric assays.

- Comparative Studies : Benchmark against structurally similar compounds (e.g., 2-(3-Chloro-4-fluorophenoxy)ethylamine hydrochloride) to identify substituent-specific effects .

- Dose-Response Analysis : Establish EC/IC curves across multiple concentrations to rule out non-specific interactions .

Q. How can computational modeling predict the interaction of this compound with biological targets?

- Methodological Answer : Molecular docking and dynamics simulations are key:

- Docking : Use software like AutoDock Vina to model binding to targets (e.g., serotonin receptors) based on pyridinyl chlorine’s electronegativity and ethylamine’s hydrogen-bonding capacity.

- Molecular Dynamics (MD) : Simulate ligand-receptor interactions over 100 ns to assess stability (e.g., RMSD <2 Å for stable binding).

- Free Energy Calculations : MM/GBSA to estimate binding affinity (ΔG), corroborating experimental IC values .

Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?

- Methodological Answer : Scaling introduces challenges in yield optimization and purification :

- Reactor Design : Use continuous-flow systems to maintain consistent temperature/pH during amination.

- Byproduct Management : Monitor for chloro-pyridine dimers via in-line FTIR spectroscopy.

- Crystallization : Optimize solvent mixtures (e.g., ethanol/water) for high-purity crystalline product recovery. Pilot-scale yields >70% are achievable with process analytical technology (PAT) integration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.